



Propargyl-PEG4-CH2-methyl ester solubility data

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Compound of Interest

Compound Name: Propargyl-PEG4-CH2-methyl ester

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An In-Depth Technical Guide to the Solubility of Propargyl-PEG4-CH2-methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-CH2-methyl ester is a heterobifunctional linker molecule commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are an emerging therapeutic modality that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[2][3][4] This linker contains a propargyl group for click chemistry reactions and a methyl ester group, connected by a hydrophilic tetraethylene glycol (PEG4) spacer. The PEG spacer is crucial for improving the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[5][6]

While specific quantitative solubility data for **Propargyl-PEG4-CH2-methyl ester** is not extensively documented in publicly available literature, this guide provides a comprehensive overview of its expected solubility based on the general properties of polyethylene glycol (PEG) derivatives and data from structurally similar compounds. We also present a general protocol for the empirical determination of its solubility.

Data Presentation: Expected Solubility Profile

The solubility of **Propargyl-PEG4-CH2-methyl ester** is predicted based on data from analogous Propargyl-PEG4 derivatives. The hydrophilic nature of the PEG chain generally confers solubility in a range of aqueous and organic solvents.[6] The following table summarizes the expected qualitative solubility.



Solvent	Expected Solubility	Rationale / Notes
Dimethyl Sulfoxide (DMSO)	Soluble	Data from similar compounds like Propargyl-PEG4-NHS ester and N-(Acid-PEG4)-N-bis(PEG4-Propargyl) indicate solubility in DMSO.[6][7]
Dichloromethane (DCM)	Soluble	Data from similar compounds like Propargyl-PEG4-NHS ester and N-(Acid-PEG4)-N-bis(PEG4-Propargyl) indicate solubility in DCM.[6][7]
Dimethylformamide (DMF)	Soluble	Data from similar compounds like Propargyl-PEG4-NHS ester and N-(Acid-PEG4)-N-bis(PEG4-Propargyl) indicate solubility in DMF.[6][7]
Water	Likely Soluble	The hydrophilic PEG spacer is known to increase solubility in aqueous media.[6] N-(Acid-PEG4)-N-bis(PEG4-Propargyl) is listed as soluble in water.[7]
Ethanol	Less Soluble	PEGs are generally less soluble in alcohol compared to solvents like DMSO or DMF.[2]
Toluene	Less Soluble	PEGs are generally less soluble in toluene.[2]
Diethyl Ether	Insoluble	PEGs are generally not soluble in ether.[2]

Note: This data is extrapolated and should be confirmed by experimental analysis for any specific application.



Experimental Protocols

As precise quantitative solubility data is not available, a generalized experimental protocol for its determination is provided below. This protocol is based on standard laboratory methods for assessing the solubility of a chemical compound.[8][9]

Protocol for Determining Qualitative and Quantitative Solubility

Objective: To determine the solubility of **Propargyl-PEG4-CH2-methyl ester** in various solvents.

Materials:

- Propargyl-PEG4-CH2-methyl ester
- Selected solvents (e.g., Water, DMSO, DCM, DMF, Ethanol)
- Analytical balance
- · Vials with caps
- Vortex mixer
- · Water bath sonicator
- Thermostatic shaker
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer

Procedure:

- Preparation of Stock Solutions (for quantitative analysis):
 - Accurately weigh a small amount of the compound.



- Dissolve it in a solvent in which it is known to be freely soluble (e.g., DMSO) to prepare a concentrated stock solution of known concentration.
- Prepare a series of calibration standards by diluting the stock solution.
- Qualitative Solubility Determination:
 - Add approximately 1 mg of the compound to 1 mL of the test solvent in a vial.
 - Vortex the mixture for 1-2 minutes at room temperature.[8]
 - Visually inspect for any undissolved particles. If the compound dissolves, it is considered soluble at ≥ 1 mg/mL.
 - If not fully dissolved, use a water bath sonicator for up to 5 minutes.[8]
 - If still not dissolved, gently warm the solution to 37°C for up to 60 minutes.[8]
- Quantitative Solubility Determination (Saturated Solution Method):
 - Add an excess amount of the compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the test solvent in a vial.
 - Seal the vial and place it in a thermostatic shaker at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
 - After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.
 - Carefully collect a known volume of the supernatant.
 - Dilute the supernatant with a suitable solvent.
 - Analyze the concentration of the dissolved compound in the diluted supernatant using a calibrated analytical method like HPLC or UV-Vis spectrophotometry.
 - Calculate the solubility in mg/mL or mol/L.

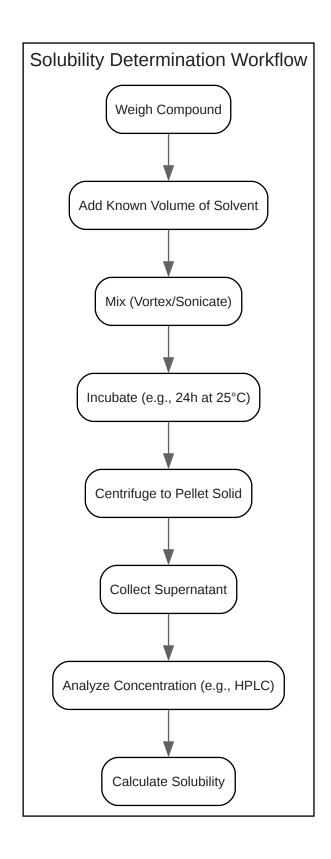
Visualization



Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a chemical compound.





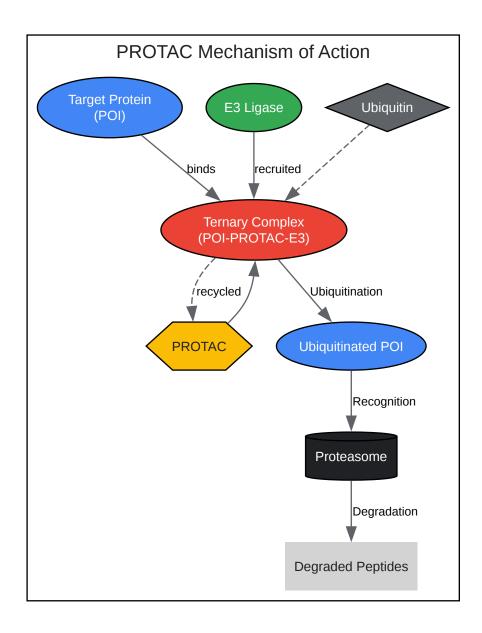
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Caption: Workflow for Solubility Determination.



Signaling Pathway: PROTAC Mechanism of Action

Propargyl-PEG4-CH2-methyl ester serves as a linker in PROTACs. The diagram below illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.



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Caption: PROTAC-mediated Protein Degradation.



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